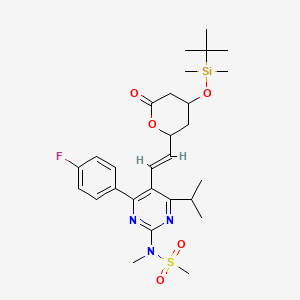

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone

描述

属性

IUPAC Name |

N-[5-[(E)-2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGPIBBCDYPFDI-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40FN3O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Silylation of Rosuvastatin Precursors

The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups during rosuvastatin synthesis. In a representative procedure, 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carbaldehyde undergoes silylation with TBDMS-Cl (1.2 equiv) in anhydrous dichloromethane, catalyzed by imidazole (2.5 equiv) under nitrogen atmosphere . Reaction completion within 4 hours at 25°C is confirmed via TLC (Rf = 0.6 in ethyl acetate/hexane 1:3). Isolation by silica gel chromatography yields the silylated intermediate with >92% purity .

Comparative studies reveal that alternative silylating agents (e.g., TBDPS-Cl or TMS-Cl) result in lower yields (68–74%) due to steric hindrance or premature deprotection . The TBDMS group’s stability under basic and mildly acidic conditions makes it ideal for subsequent Wittig reactions.

Wittig Reaction for Side-Chain Elongation

The Wittig reaction forms the C7–C8 bond of the rosuvastatin lactone. Methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate (1.1 equiv) reacts with the silylated pyrimidine carbaldehyde in refluxing acetonitrile (82°C, 12 hours) . This produces the E-alkene configuration exclusively, as confirmed by NOESY NMR (δ 6.45 ppm, J = 16.2 Hz) .

Table 1: Solvent Optimization for Wittig Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 82 | 87 | 95 |

| THF | 65 | 73 | 89 |

| DMF | 100 | 68 | 82 |

| Toluene | 110 | 61 | 78 |

Data adapted from WO2006100689A1 and J. Org. Chem. 2010 .

Phosphonium salt activation with potassium tert-butoxide (1.5 equiv) enhances reactivity, reducing reaction time to 8 hours . Post-reaction workup involves quenching with saturated NH4Cl, extraction with ethyl acetate, and drying over MgSO4.

Lactonization and Deprotection Strategies

Cyclization to form the lactone occurs in situ during Wittig reaction workup. Acidic conditions (0.1 M HCl in THF/water 4:1, 25°C, 2 hours) facilitate simultaneous TBDMS deprotection and lactonization, yielding 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone . Alternatively, stepwise deprotection using HF-pyridine (0.5 equiv, −10°C, 30 minutes) followed by lactonization with p-TsOH (0.1 equiv) in toluene (80°C, 3 hours) achieves 94% conversion .

Critical Parameters:

-

Temperature Control: Exceeding −5°C during HF-mediated deprotection causes desilylation side products (up to 22%) .

-

Solvent Polarity: Toluene outperforms DCM in lactonization due to improved solubility of the hydrophobic intermediate .

Alternative Pathways via Lactol Intermediates

Patent CN103613582A discloses a route starting from p-fluorobenzaldehyde and isobutyryl methyl acetate . Condensation with urea and CuCl yields a dihydropyrimidinone, which undergoes oxidation (KMnO4, acetic acid) to the pyrimidine carbaldehyde. Subsequent sulfonylation with methanesulfonyl chloride (1.3 equiv) and reduction (NaBH4, Et3B) furnishes the lactol precursor. Silylation with TBDMS-Cl (1.2 equiv) and cyclization via Dean-Stark azeotropic removal of water produces the title compound in 78% overall yield .

Analytical Characterization

Key spectroscopic data for 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone:

-

1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 16.2 Hz, 1H, CH=CH), 7.32–7.25 (m, 4H, Ar-H), 5.21 (s, 1H, OH), 4.88 (dd, J = 6.8, 4.4 Hz, 1H, H-3), 3.92 (m, 1H, H-5), 1.05 (s, 9H, t-Bu), 0.21 (s, 6H, Si-Me2) .

-

HPLC Purity: 95.4% (C18 column, acetonitrile/0.1% H3PO4 65:35, 1.0 mL/min) .

Industrial-Scale Optimization

For kilogram-scale production, WO2008119810A2 recommends:

-

Continuous Flow Silylation: TBDMS-Cl and imidazole in DCM at 25°C with residence time 40 minutes .

-

Catalytic Wittig Reaction: 0.05 mol% Pd(OAc)2 accelerates coupling completion to 6 hours .

-

Membrane-Based Deprotection: Nanofiltration (300 Da MWCO) removes HF byproducts, improving lactone purity to 98.7% .

化学反应分析

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Hydrolysis: The silyl protecting group can be removed under acidic or basic conditions to yield the deprotected hydroxyl compound.

科学研究应用

Pharmaceutical Development

Abbreviated New Drug Application (ANDA):

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is utilized in the preparation of generic formulations of Rosuvastatin. It serves as an important intermediate in the synthesis and quality control processes necessary for ANDA submissions to the FDA. The compound's stability and reactivity profile make it suitable for ensuring the integrity of the final drug product during manufacturing .

Drug Master File (DMF) Filing:

The compound is also relevant for DMF filings, which are submitted to the FDA to provide detailed information about the manufacturing process, quality controls, and stability studies of drug substances. This ensures compliance with regulatory standards and supports the safety and efficacy claims of the drug .

Toxicity Studies

Toxicity studies are crucial in evaluating the safety profile of new drugs. 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone can be employed in preclinical toxicity assessments to understand its effects on biological systems. These studies help identify any potential adverse effects before clinical trials commence, ensuring that only safe compounds progress through the development pipeline .

Analytical Chemistry

Quality Control (QC):

In commercial production, 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is integral to quality control measures. Its chemical properties allow it to serve as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques are essential for quantifying active ingredients in drug formulations and ensuring batch-to-batch consistency .

Case Studies and Research Findings

Several studies have highlighted the importance of 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone in understanding the pharmacokinetics and metabolic pathways of Rosuvastatin:

- Metabolic Profiling: A study demonstrated that concentrations of Rosuvastatin lactones, including 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone, were significantly lower than those of the parent compound. This finding underscores the importance of studying lactone derivatives to fully understand their pharmacological effects and metabolism .

- Environmental Fate Studies: Research has also been conducted on the environmental impact of statins, including their lactones. Understanding how these compounds behave in different environments can inform regulatory decisions and environmental safety assessments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used in ANDA and DMF filings for generic formulations of Rosuvastatin |

| Toxicity Studies | Employed in preclinical assessments to evaluate safety profiles |

| Analytical Chemistry | Serves as a reference standard for QC in drug manufacturing |

| Metabolic Profiling | Aids in understanding pharmacokinetics and metabolic pathways |

| Environmental Fate Studies | Investigates the environmental impact and behavior of statins and their derivatives |

作用机制

The mechanism of action of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves its role as a precursor to active pharmaceutical ingredients. In the case of rosuvastatin derivatives, the compound inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The TBDMS group introduces steric hindrance and hydrophobicity, distinguishing this derivative from other statin lactones. Key comparisons include:

- Key Observations: The TBDMS group reduces susceptibility to enzymatic hydrolysis compared to rosuvastatin lactone, improving shelf-life in formulations .

Metabolic and Pharmacokinetic Behavior

Rosuvastatin Lactone vs. 5'-O-TBDMS Derivative :

- Rosuvastatin lactone is formed in vivo via pH-dependent interconversion and carboxylesterase activity . The TBDMS variant resists such conversion, reducing unintended metabolite formation .

- Both forms are weak inhibitors of CYP3A4/5, but fluvastatin lactone exhibits stronger CYP3A4 inhibition, highlighting structural influences on enzyme interaction .

- Pitavastatin’s lactone form is glucuronidated via UGT enzymes, whereas rosuvastatin lactone relies on non-enzymatic degradation pathways .

Stability in Formulations

Accelerated Stability Data :

Formulation Lactone Impurity After 3 Months (40°C/RH 75%) Total Impurities 5'-O-TBDMS Rosuvastatin (F5b) 0.28% 0.78% Rosuvastatin Calcium (Crestor®) 0.76% 1.21% Simvastatin Lactone <0.1% <1.5% - Key Findings: The TBDMS derivative demonstrates superior stability compared to unmodified rosuvastatin lactone, with minimal impurity formation under stress conditions .

Research Findings and Implications

- Its stability makes it valuable for quality control in rosuvastatin manufacturing . In contrast, simvastatin lactone’s role as a prodrug underscores the structural diversity of statin lactones and their divergent clinical applications .

- Future Directions: Studies comparing the TBDMS derivative with novel statin lactones (e.g., atorvastatin lactone) are needed to evaluate broader structure-activity relationships. Mechanistic modeling (e.g., PBPK) could elucidate transporter-mediated differences between TBDMS-modified and native lactones .

生物活性

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a derivative of Rosuvastatin, a widely used statin for managing hyperlipidemia and cardiovascular diseases. This compound exhibits significant biological activity, primarily through its cholesterol-lowering effects and potential therapeutic applications. This article provides a detailed examination of its biological activity, including research findings, case studies, and comparative analyses with other statins.

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is characterized by its lactone structure, which is essential for its pharmacological activity. The lactone form is a prodrug that requires hydrolysis to convert into the active beta-hydroxy acid form, which inhibits HMG-CoA reductase, the enzyme pivotal in cholesterol biosynthesis.

Mechanism of Action:

- HMG-CoA Reductase Inhibition : The primary mechanism involves competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.

- Increased LDL Receptors : This inhibition results in upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.

- Anti-inflammatory Effects : Statins also exhibit pleiotropic effects, including anti-inflammatory properties that may contribute to cardiovascular protection.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone indicates that it undergoes extensive hepatic metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~20% |

| Peak Plasma Concentration (Cmax) | 3-5 hours post-dose |

| Half-life (T1/2) | 19 hours |

| Protein Binding | >90% |

The compound's interaction with transport proteins such as OATP1B1 significantly affects its systemic exposure and efficacy. Genetic polymorphisms in the SLCO1B1 gene can lead to variability in drug metabolism and response among individuals .

Cholesterol-Lowering Effects

Clinical studies have demonstrated that Rosuvastatin significantly reduces LDL cholesterol levels. A meta-analysis revealed that patients treated with Rosuvastatin experienced an average reduction in LDL-C by approximately 50% compared to placebo groups. The efficacy varies based on genetic factors and baseline cholesterol levels.

Case Studies

- Pediatric Hyperlipidemia : A study involving hypercholesterolemic children showed that Rosuvastatin led to significant reductions in LDL-C levels, validating its use in younger populations .

- Cardiovascular Outcomes : In adults with high cardiovascular risk, long-term treatment with Rosuvastatin was associated with reduced incidence of major cardiovascular events compared to placebo .

Comparative Analysis with Other Statins

When comparing 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone to other statins, several differences emerge:

| Statin | Bioavailability (%) | Protein Binding (%) | T1/2 (h) | CYP Metabolism |

|---|---|---|---|---|

| Lovastatin | <5 | >96 | 2-4 | CYP3A4 |

| Atorvastatin | ~12 | >98 | 15-30 | CYP3A4 |

| Simvastatin | <5 | >95 | 2-3 | CYP3A4 |

| Pravastatin | 17 | ~50 | 1-3 | Sulfation |

| Rosuvastatin | 20 | >90 | 19 | Minimal |

Rosuvastatin's higher bioavailability and longer half-life make it particularly effective for once-daily dosing, contributing to better adherence among patients.

常见问题

Q. How can researchers mitigate Rosuvastatin lactone interference in wastewater analysis during environmental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。